molecular formula C11H12N2O2 B8794154 2-(6-Methoxy-1H-indol-3-yl)acetamide

2-(6-Methoxy-1H-indol-3-yl)acetamide

Cat. No.: B8794154
M. Wt: 204.22 g/mol
InChI Key: ZHCAMBSURQLGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1H-indole-3-acetamide is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The compound 2-(6-Methoxy-1H-indol-3-yl)acetamide is characterized by a methoxy group at the 6th position and an acetamide group at the 3rd position of the indole ring. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxyindole.

    Acetylation: The 6-methoxyindole undergoes acetylation to introduce the acetamide group at the 3rd position. This can be achieved using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indole-3-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group and acetamide group can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

6-Methoxy-1H-indole-3-acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    6-Hydroxy-1H-indole-3-acetamide: A hydroxylated derivative with distinct chemical properties.

Uniqueness: 6-Methoxy-1H-indole-3-acetamide is unique due to the presence of the methoxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other indole derivatives and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C11H12N2O2/c1-15-8-2-3-9-7(4-11(12)14)6-13-10(9)5-8/h2-3,5-6,13H,4H2,1H3,(H2,12,14)

InChI Key

ZHCAMBSURQLGBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.